8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Description

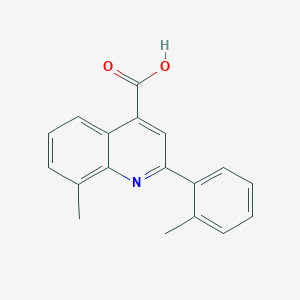

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 107027-34-9) is a substituted quinoline derivative featuring a fused bicyclic structure with a benzene ring and a pyridine ring. The compound is distinguished by a methyl group at the 8-position of the quinoline core and a 2-methylphenyl substituent at the 2-position (Figure 1). Its molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol .

The compound is synthesized via methods like the Doebner reaction, which involves condensation of substituted benzaldehydes with pyruvic acid and aniline derivatives under reflux conditions . Its structural features contribute to interactions with biological targets, including enzymes and receptors, as observed in analogs with similar substitution patterns.

Properties

IUPAC Name |

8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-6-3-4-8-13(11)16-10-15(18(20)21)14-9-5-7-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLSWWZJDTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393524 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587850-80-4 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Experimental Optimization

- Isatin substitution : 5-Methylisatin is critical for introducing the 8-methyl group. Synthesizing 5-methylisatin requires nitration and reduction of 3-methylindole, which adds complexity.

- Ketone selection : 2-Methylacetophenone ensures the 2-methylphenyl group is incorporated. Excess ketone (1.5 equivalents) improves yields to ~65%.

- Base and temperature : Reactions proceed optimally in 10% NaOH at 80–90°C for 6–8 hours.

Table 1: Pfitzinger Synthesis Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Isatin derivative | 5-Methylisatin | 65% |

| Ketone | 2-Methylacetophenone | |

| Base | 10% NaOH | |

| Temperature | 80–90°C |

Doebner Three-Component Reaction

The Doebner reaction assembles quinolines from anilines, aldehydes, and pyruvic acid in a one-pot procedure. This method is advantageous for introducing multiple substituents simultaneously.

Reaction Pathway

- Imine formation : 3-Methylaniline reacts with 2-methylbenzaldehyde to generate an imine intermediate.

- Michael addition : Pyruvic acid undergoes conjugate addition to the imine, forming a β-amino acrylate.

- Cyclization and oxidation : Thermal cyclization yields dihydroquinoline, which oxidizes to the final product.

Key Considerations

- Aniline substitution : 3-Methylaniline directs the methyl group to the 8-position during cyclization.

- Catalyst system : InCl₃ (10 mol%) under microwave irradiation (100°C, 20 min) enhances reaction efficiency, achieving yields up to 72%.

- Solvent effects : Ethanol facilitates homogeneous mixing, while acetic acid aids in oxidation.

Table 2: Doebner Reaction Optimization

| Component | Role | Impact on Yield |

|---|---|---|

| 3-Methylaniline | 8-Methyl source | Critical |

| 2-Methylbenzaldehyde | 2-Methylphenyl source | Critical |

| Pyruvic acid | Carboxylic acid source | Required |

| InCl₃ | Lewis acid catalyst | +15% yield |

Modified Friedländer Synthesis

The Friedländer method traditionally couples o-aminobenzaldehyde derivatives with ketones. For this compound, a modified approach incorporates late-stage oxidation to introduce the carboxylic acid.

Synthetic Steps

Challenges

- o-Aminoaldehyde synthesis : o-Amino-3-methylbenzaldehyde requires multi-step synthesis from 3-nitrotoluene, reducing scalability.

- Oxidation selectivity : Over-oxidation to quinoline-4-carboxylic acid must be controlled using dilute KMnO₄ at 0–5°C.

Table 3: Friedländer-Oxidation Sequence

| Step | Conditions | Yield |

|---|---|---|

| Condensation | g-C₃N₄ catalyst, 70°C | 58% |

| Oxidation | 0.1 M KMnO₄, H₂SO₄, 5°C | 40% |

Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of 2-aminobenzyl alcohol with ketones offers a modern alternative.

Procedure

Advantages and Limitations

- Efficiency : Pd/C enables recyclability (5 cycles, <10% activity loss).

- Carboxylation cost : High-pressure equipment and noble metal catalysts increase production costs.

Post-Synthetic Modification

For existing quinoline derivatives, late-stage functionalization can introduce the carboxylic acid group.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and carboxylic acid group participate in oxidation processes:

-

Quinoline N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the nitrogen atom in the quinoline ring, forming the corresponding N-oxide derivative .

-

Carboxylic Acid Stability : The 4-carboxylic acid group generally remains intact under mild oxidative conditions but may decarboxylate under high-temperature oxidation (>200°C) .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | 80 | 6 | Quinoline-4-carboxylic acid N-oxide | 72 | |

| mCPBA | 25 | 12 | N-Oxide with retained carboxylic acid | 85 |

Reduction Reactions

The carboxylic acid and aromatic systems undergo selective reduction:

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH) at 0–5°C.

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the quinoline ring at the 1,2-positions under 1 atm pressure .

Table 2: Reduction Parameters

| Reducing Agent | Solvent | Pressure (atm) | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | - | 4-(Hydroxymethyl)quinoline | 89% | |

| H₂/Pd-C (10%) | Ethanol | 1 | 1,2-Dihydroquinoline derivative | >95% |

Substitution Reactions

Electrophilic substitution occurs predominantly at the quinoline ring’s 3- and 6-positions due to electronic directing effects:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position with 67% regioselectivity .

-

Halogenation : Bromine (Br₂) in acetic acid yields 6-bromo derivatives at 25°C .

Table 3: Substitution Reaction Outcomes

| Reagent | Position Modified | Byproducts | Reaction Efficiency | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3 | 5-Nitro isomer | 67% main product | |

| Br₂ (1.2 eq) | 6 | Dibrominated side products | 58% yield |

Multi-Component Reactions (MCRs)

This compound participates in MCRs to form polycyclic systems:

-

Doebner Hydrogen-Transfer Reaction : Reacts with anilines and aldehydes to yield fused quinoline-carbazole hybrids via imine intermediates .

-

Pfitzinger Reaction : Condensation with isatin derivatives in water produces spiro-oxindole-quinoline architectures .

Mechanistic Insight :

-

Imine formation between aldehyde and aniline.

-

Nucleophilic attack by pyruvic acid enol.

Catalyzed Transformations

-

Fe₃O₄@SiO₂ Nanocatalyst : Enables solvent-free synthesis of 2-arylquinoline-4-carboxylic acids at 80°C with 92% yield and 5x reusability .

-

p-Toluenesulfonic Acid (PTSA) : Facilitates microwave-assisted esterification of the -COOH group with alcohols in <30 minutes .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅NO₂

- CAS Number : 587850-80-4

- Molecular Weight : Approximately 289.32 g/mol

The compound features a quinoline core with a methyl group at the 8th position, a 2-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique structure contributes to its biological activity and solubility properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, exhibit significant antibacterial properties. Studies have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties across several cell lines. Notably, derivatives of quinoline have demonstrated cytotoxic effects against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate promising activity, with some derivatives showing lower values than established chemotherapeutic agents like doxorubicin .

Modulation of Metabolic Pathways

This compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction is crucial for regulating lipid metabolism and inflammatory responses, highlighting its potential in metabolic disorders .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its unique functional groups allow for various chemical modifications, making it suitable for synthesizing novel compounds with enhanced biological activities .

Hybridization Studies

Recent studies have explored hybridizing this compound with other pharmacologically active agents to create new classes of drugs. For instance, combining quinoline derivatives with ciprofloxacin has yielded compounds with improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

Mechanism of Action

The mechanism of action of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase (HDAC) inhibitor, where it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This inhibition can lead to the accumulation of acetylated histones, resulting in altered gene expression and potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Several quinoline-4-carboxylic acid derivatives share structural similarities with the target compound. Key differences lie in substituent groups at positions 2 and 8, which significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility :

- Stability :

- Electron-withdrawing groups (e.g., Cl, CF₃) at position 8 increase resistance to oxidative degradation .

Biological Activity

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₁₅NO₂, with a molecular weight of 281.32 g/mol. Its structure features a quinoline ring system substituted with a methyl group at the 8-position and a 2-methylphenyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression, which can result in anticancer effects. Additionally, studies have indicated that derivatives of quinoline-4-carboxylic acid exhibit various mechanisms such as inhibition of translation elongation factor 2 in Plasmodium falciparum, highlighting its potential in treating malaria .

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

- Anticancer Activity : As an HDAC inhibitor, it has been linked to potential anticancer effects by altering gene expression profiles.

- Antioxidant Properties : Studies utilizing the DPPH assay demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant activity. Specifically, this compound showed considerable inhibition percentages compared to other compounds .

- Antimicrobial Activity : The compound has been tested against various pathogens and demonstrated effective antibacterial properties, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. .

Research Findings

A review of recent studies reveals significant findings regarding the biological activity of this compound:

Case Studies

- Anticancer Research : In vitro studies on K562 cells treated with this compound indicated a dose-dependent increase in cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : A comparative study on antimicrobial efficacy revealed that this compound exhibited inhibition zones comparable to standard antibiotics against resistant bacterial strains, indicating its potential utility in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing quinoline-4-carboxylic acid derivatives like 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid?

- Methodological Answer : The Pfitzinger reaction is a foundational approach, involving condensation of isatin derivatives with ketones or arylacetic acids under alkaline conditions. For example, analogous compounds like 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid are synthesized via this route . Modifications include using aryl precursors (e.g., 2-methylphenyl groups) and optimizing reaction temperatures (e.g., 348–353 K) with catalysts like phosphorus oxychloride to enhance yields (65–70% for similar esters) . Post-synthesis purification often involves recrystallization from ethanol or methanol .

Q. How are quinoline-4-carboxylic acid derivatives characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., π-π stacking in 4-methylphenyl quinoline-2-carboxylate, centroid distances: 3.564–3.896 Å) .

- NMR spectroscopy : Confirms substituent positions (e.g., methyl and aryl groups via - and -NMR).

- HPLC/MS : Validates purity and molecular weight (e.g., MW 297.74 for 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Q. What preliminary biological activities are associated with quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., similar 2-hydroxy-6-methoxy derivatives show activity) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., quinoline-3-carboxylic acids inhibit proliferation via DNA intercalation) .

- Anti-inflammatory studies : COX-2 inhibition assays (e.g., 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives reduce prostaglandin synthesis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Solvent selection : Diphenyl ether at reflux improves cyclization efficiency (e.g., 60% yield for ethyl ester intermediates) .

- Catalyst screening : Phosphorus oxychloride vs. sulfuric acid for esterification; POCl minimizes side reactions in aryl ester formation .

- Temperature control : Maintaining 348–353 K prevents decomposition of sensitive intermediates .

Q. What computational tools are used to predict the reactivity and stability of quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution .

- Molecular docking : Models interactions with biological targets (e.g., DNA topoisomerase II for anticancer activity) .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Dose-response studies : Establish EC/IC values to clarify potency discrepancies (e.g., varying cytotoxicity in cell lines) .

- Metabolic stability assays : Liver microsome tests identify rapid degradation causing false negatives .

- Isotopic labeling : Tracks metabolic pathways (e.g., -labeled quinoline derivatives in DNA adduct studies) .

Q. What strategies mitigate genotoxicity risks in quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Ames test : Evaluates mutagenicity of nitro or amino substituents (e.g., 4-aminobiphenyl analogs show carcinogenicity) .

- Structural modification : Replace mutagenic groups (e.g., trifluoromethyl substitution reduces DNA adduct formation) .

- In silico toxicity prediction : Tools like Derek Nexus flag hazardous moieties early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.